molecular formula C15H17ClN2O B1452823 4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride CAS No. 1221725-98-9

4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride

Cat. No.: B1452823
CAS No.: 1221725-98-9
M. Wt: 276.76 g/mol
InChI Key: NISUDWRTMUWOKG-UHFFFAOYSA-N
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Description

1 Structural Characterization of 4-[(Benzyloxy)methyl]benzene-1-carboximidamide Hydrochloride

IUPAC Nomenclature and Systematic Identification

The compound this compound is systematically identified using IUPAC nomenclature. Its core structure consists of a benzene ring substituted with a [(benzyloxy)methyl] group at the para position and a carboximidamide functional group at the ortho position. The hydrochloride counterion balances the charge of the amidine group.

Property Value
IUPAC Name 4-(phenylmethoxymethyl)benzenecarboximidamide;hydrochloride
Molecular Formula C₁₅H₁₇ClN₂O
Molecular Weight 276.76 g/mol
CAS Number 1221725-98-9
Synonyms This compound, 996-648-5

The compound’s systematic identification is derived from its functional groups and substituent positions, adhering to IUPAC rules for heterocyclic and aromatic compounds.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by its substituents and hydrogen bonding. Key structural features include:

  • Aromatic Rings : The benzene core and benzyloxy group are planar, with delocalized π-electron systems.
  • Carboximidamide Group : The amidine moiety (C(=N)N) adopts a trigonal planar geometry due to sp² hybridization of the central carbon.
  • Benzyloxy Substituent : The benzyloxy group (PhCH₂O-) introduces steric bulk and flexibility through its methylene spacer.

Conformational analysis suggests that the benzyloxy group may adopt multiple orientations due to free rotation around the OCH₂ bond. However, intramolecular hydrogen bonding between the amidine’s NH groups and the benzyloxy oxygen could stabilize specific conformers.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

While explicit NMR data for this compound is unavailable in public databases, spectral patterns can be inferred from structurally related compounds:

  • ¹H NMR :
    • Aromatic Protons : Peaks at δ 7.2–7.4 ppm (benzene and benzyloxy aromatic protons).
    • Methylene Protons (OCH₂) : A singlet or doublet near δ 4.5–4.7 ppm.
    • Amidine NH Protons : Broad peaks at δ 8.0–9.0 ppm (exchangeable with D₂O).
Infrared (IR) Spectroscopy

Expected IR absorptions include:

Functional Group Wavenumber (cm⁻¹)
N-H (Amidine) 3300–3500 (broad)
C=N (Amidine) 1650–1700
C-O (Benzyloxy) 1250–1300
Aromatic C-H 3050–3100
Mass Spectrometry (MS)

The molecular ion [M+H]⁺ is expected at m/z 277.13 , with fragmentation patterns consistent with loss of the benzyloxy group (PhCH₂O) and amidine cleavage. Isotopic peaks for chlorine (³⁵Cl/³⁷Cl) may appear at m/z 277.13/279.13 .

Properties

IUPAC Name

4-(phenylmethoxymethyl)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O.ClH/c16-15(17)14-8-6-13(7-9-14)11-18-10-12-4-2-1-3-5-12;/h1-9H,10-11H2,(H3,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISUDWRTMUWOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC=C(C=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis of 4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride generally follows these key steps:

  • Starting Material Preparation: The synthesis begins with a hydroxy-substituted benzyl derivative, specifically 4-(hydroxymethyl)phenol or related aminomethylphenol compounds.

  • Benzylation of the Phenol Group: The phenolic hydroxyl group is protected or benzylated under basic conditions to introduce the benzyloxy moiety.

  • Guanidination (Guanylation) Reaction: The key step involves guanylation of the amino or aminomethyl group using reagents such as Boc-protected S-methylisothiourea, which converts the amine to the carboximidamide functionality.

  • Deprotection and Salt Formation: The Boc protecting groups are removed, typically by treatment with trifluoroacetic acid (TFA) in dichloromethane, yielding the free guanidine derivative. Subsequent treatment with hydrochloric acid converts the compound into its hydrochloride salt form.

Detailed Preparation Steps

Benzylation of Phenol Group

  • The phenol group of the aminomethylphenol derivative is benzylated using benzyl bromide or benzyl chloride under basic conditions, such as in the presence of potassium carbonate or other suitable bases in solvents like DMF.

  • This step ensures the introduction of the benzyloxy group at the para position relative to the aminomethyl substituent.

Guanylation Reaction

  • The benzylated intermediate is reacted with Boc-protected S-methylisothiourea in the presence of a catalyst or base, often mercury(II) chloride, to facilitate the guanylation.

  • This reaction converts the primary amine group into the corresponding guanidine derivative, forming the carboximidamide moiety.

Boc Deprotection and Hydrochloride Salt Formation

  • The Boc protecting groups are removed by treatment with trifluoroacetic acid in dichloromethane, yielding the free guanidine compound.

  • The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid, improving the compound's stability and solubility.

Representative Synthetic Scheme

Step Reagents/Conditions Outcome
1 Aminomethylphenol derivative + benzyl bromide + base (e.g., K2CO3 in DMF) Benzylation of phenol → benzyloxy derivative
2 Benzylated intermediate + Boc-protected S-methylisothiourea + HgCl2 Guanylation → Boc-protected guanidine derivative
3 Treatment with TFA in DCM Boc deprotection → free guanidine compound
4 Treatment with HCl Formation of hydrochloride salt

Research Findings and Yield Data

  • The guanylation reaction using Boc-protected S-methylisothiourea under mercury(II) chloride catalysis generally proceeds with good to excellent yields, typically above 70%.

  • Benzylation under basic conditions is efficient and selective, providing high yields of the benzyloxy intermediate.

  • Boc deprotection with trifluoroacetic acid is a standard, mild procedure that cleanly removes protecting groups without affecting sensitive functionalities.

  • The final hydrochloride salt formation is straightforward and results in a stable, crystalline product suitable for further applications.

Analytical and Purification Notes

  • The progress of benzylation and guanylation reactions is commonly monitored by thin-layer chromatography (TLC) using appropriate solvent systems.

  • Purification of intermediates and final products can be achieved by recrystallization or chromatographic techniques, depending on the scale and purity requirements.

  • Characterization typically involves NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Parameters

Parameter Details
Starting material 4-(Aminomethyl)phenol or related derivatives
Benzylation reagent Benzyl bromide or benzyl chloride
Benzylation conditions Base (K2CO3), solvent (DMF), room temp to reflux
Guanylation reagent Boc-protected S-methylisothiourea
Guanylation catalyst Mercury(II) chloride
Guanylation solvent Typically DMF or similar polar aprotic solvent
Boc deprotection reagent Trifluoroacetic acid in dichloromethane
Salt formation Hydrochloric acid treatment
Typical yields Benzylation: >80%; Guanylation: 70-90%; Deprotection: quantitative
Monitoring methods TLC, NMR, MS

Chemical Reactions Analysis

Types of Reactions

4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The benzyloxy group and carboximidamide group play a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. The pathways involved in these interactions are often studied to understand the compound’s effects at a molecular level .

Comparison with Similar Compounds

Key Observations :

  • 4-Methyl and 3-Methyl Analogs : These compounds share identical molecular formulas and similarity scores of 1.00 with the target compound, indicating conserved core structures. The positional isomerism (methyl at 3- vs. 4-) may lead to divergent biological activities due to steric or electronic effects .
  • Biphenyl Derivative : The biphenyl group increases molecular weight and aromatic surface area, lowering the similarity score (0.91). This modification could improve binding to hydrophobic pockets in proteins but may reduce solubility .
  • Bromo-Methoxyethyl Analog : The bromine atom and methoxyethyl group introduce distinct reactivity (e.g., bromine as a leaving group) and polarity. Its higher molecular weight (293.58 vs. ~276.45 estimated for the target) suggests altered pharmacokinetic properties .

Physicochemical and Functional Differences

  • Reactivity : Bromine in the 4-bromo analog (CAS 1423029-77-9) enables nucleophilic substitution reactions, whereas the benzyloxy methyl group in the target compound offers stability under physiological conditions .

Research and Application Context

  • 4-/3-Methyl Analogs : These are frequently used in studies of amidine-based inhibitors (e.g., trypsin-like serine proteases), where methyl groups balance potency and metabolic stability .
  • Bromo-Methoxyethyl Analog : Its synthetic versatility makes it a precursor for further functionalization in drug discovery pipelines .
  • Target Compound : The benzyloxy methyl group may optimize interactions with hydrophobic enzyme pockets, positioning it as a candidate for lead optimization in antiviral or anticancer research.

Biological Activity

4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride, also known as benzyloxybenzimidamide hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H15ClN2O
  • Molecular Weight : 256.74 g/mol

The presence of the benzyloxy group is significant as it may influence the compound's interaction with biological targets.

This compound is believed to exert its biological effects primarily through the modulation of enzyme activity and receptor interactions. It has been investigated for its role as an enzyme inhibitor, particularly in the context of various signaling pathways.

Key Mechanisms :

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby altering metabolic pathways.
  • Receptor Modulation : It can potentially act as a modulator for certain receptors, affecting downstream signaling cascades.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In studies involving cancer cell lines, it exhibited cytotoxic effects, leading to apoptosis in targeted cells.

Case Study : A study involving MDA-MB-231 breast cancer cells showed that treatment with this compound resulted in significant reductions in cell viability and alterations in microtubule organization, indicating a potential mechanism for its anticancer activity.

Research Findings

  • In Vitro Studies : Various in vitro studies have reported that this compound can inhibit key enzymes involved in cancer progression and microbial resistance.
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have revealed that modifications to the benzyloxy group can enhance or diminish biological activity, emphasizing the importance of this moiety in drug design.
  • Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, although further toxicological assessments are required to establish safety.

Q & A

Basic Question: What are the established synthetic routes for this compound, and what key reaction conditions must be controlled?

Methodological Answer:
The synthesis typically involves three stages: (1) introduction of the benzyloxymethyl group via nucleophilic substitution or Friedel-Crafts alkylation, (2) formation of the carboximidamide group using PCl₅-mediated conversion of nitriles or direct amidination with NH₃/MeOH, and (3) hydrochloride salt preparation via acid titration. Critical conditions include anhydrous environments for amidine stability (to prevent hydrolysis) and controlled temperature during benzyloxy group installation (40–60°C) to avoid side reactions . Recrystallization from ethanol under vacuum is recommended for purity (>90%) .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms benzyloxy methyl protons (δ 4.5–5.0 ppm) and amidine NH₂ signals (δ 7.5–8.5 ppm). Aromatic protons appear as a para-substituted pattern (δ 6.8–7.4 ppm) .
  • IR : Strong absorption at ~1650 cm⁻¹ (C=N stretch) and 3400 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry : ESI-MS detects [M+H]⁺ with m/z corresponding to C₁₅H₁₆N₂O·Cl (exact mass calculated: 284.1 g/mol).
  • X-ray Crystallography : Resolves spatial arrangement of the benzyloxymethyl and amidine groups, critical for confirming stereoelectronic effects .

Advanced Question: How can researchers resolve discrepancies in reported spectral data for this compound?

Methodological Answer:
Discrepancies often arise from solvate formation or protonation state variations. Strategies include:

  • Cross-validation : Compare NMR data across solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding effects .
  • Computational Modeling : Density Functional Theory (DFT) predicts ¹H/¹³C shifts, aiding assignment in complex spectra .
  • Dynamic Vapor Sorption (DVS) : Tests hygroscopicity, which may alter IR/NMR profiles due to water absorption .

Advanced Question: What strategies optimize the amidine group’s synthetic yield?

Methodological Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amidine during benzyloxy methylation, followed by acidic deprotection (e.g., HCl/dioxane) .
  • Catalysis : Employ Cu(I) catalysts for nitrile-to-amidine conversion, improving selectivity (yield >75%) .
  • pH Control : Maintain pH 8–9 during amidination to minimize hydrolysis while ensuring NH₃ availability .

Advanced Question: How does the compound’s electrochemical behavior inform its stability in biological assays?

Methodological Answer:
Cyclic voltammetry (CV) in buffered solutions (pH 3–10) reveals oxidation potentials linked to the benzyloxy group (Ep ~+1.05 V at pH 7). This suggests susceptibility to oxidative degradation in cytochrome P450-rich environments. Mitigation strategies include:

  • Stabilizers : Add antioxidants (e.g., ascorbic acid) to cell culture media .
  • Metabolic Profiling : LC-MS/MS identifies oxidation byproducts (e.g., carboxylic acid derivatives) in hepatic microsome assays .

Advanced Question: What in vitro assays evaluate its antiparasitic activity?

Methodological Answer:

  • Intracellular Amastigote Assay : Infect macrophages with Trypanosoma cruzi, treat with compound (1–50 µM), and quantify amastigote survival via Giemsa staining .
  • Cytotoxicity Screening : Use MTT assays on Vero cells to determine selectivity indices (IC₅₀ >100 µM for acceptable safety) .
  • Mechanistic Studies : Fluorescence-based assays monitor sterol biosynthesis inhibition, a target pathway for benzyloxy derivatives .

Advanced Question: How can computational modeling predict its reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations : Simulate electrophilic aromatic substitution (EAS) at the para position of the benzene ring, guided by Fukui indices .
  • Molecular Docking : Predict binding affinity to parasitic enzymes (e.g., CYP51) using AutoDock Vina, validating with mutagenesis studies .

Basic Question: What safety precautions are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritation reported in analogs) .
  • First Aid : For spills, rinse skin with soap/water (15 min) and eyes with saline (10–15 min). Consult a physician if ingested .
  • Storage : Keep in desiccators at –20°C to prevent deliquescence and hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride
Reactant of Route 2
4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride

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